molecular formula C16H18N4O3 B11191561 N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

Cat. No.: B11191561
M. Wt: 314.34 g/mol
InChI Key: IZBCFFBFUOPINO-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a morpholine group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is attached through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C16H18N4O3/c21-15(12-23-14-4-2-1-3-5-14)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21)

InChI Key

IZBCFFBFUOPINO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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